molecular formula C24H39Cl3N12S2 B2411615 bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride CAS No. 2097937-51-2

bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride

Cat. No.: B2411615
CAS No.: 2097937-51-2
M. Wt: 666.13
InChI Key: PXUJOZFMFYRYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride is a multifaceted compound with intriguing applications across various scientific disciplines. With a complex structure, it offers versatility in chemical synthesis, reactivity, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride involves several steps:

  • Base Pyrazolo[3,4-d]pyrimidin-1-yl Synthesis: : This starts with the construction of the pyrazolo[3,4-d]pyrimidin-1-yl core, which can be achieved through the cyclization of suitable precursors under controlled conditions.

  • Substituent Introduction: : The methylsulfanyl and pyrrolidin-1-yl substituents are introduced via nucleophilic substitution reactions, typically using corresponding halides or sulfonates.

  • Final Assembly: : The ethan-1-amine moieties are attached through nucleophilic addition or substitution reactions, followed by conversion to the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced in large-scale reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high purity and yield. The use of automated systems for monitoring and adjusting reaction parameters is standard practice.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone.

  • Reduction: : Reductive amination can modify the pyrrolidin-1-yl group.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can further derivatize the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products: The major products from these reactions include sulfoxides, sulfones, secondary or tertiary amines, and various substituted derivatives.

Scientific Research Applications

This compound finds usage in:

  • Chemistry: : As a building block for more complex molecules, especially in medicinal chemistry.

  • Biology: : In cellular assays to study specific signaling pathways due to its structural resemblance to biologically active molecules.

  • Medicine: : As a potential therapeutic agent due to its ability to modulate enzymatic activities or receptor interactions.

  • Industry: : In the development of specialty chemicals and materials with unique properties.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, altering their function.

Molecular Targets and Pathways

  • Enzymes: : It may inhibit or activate enzymes by mimicking natural substrates or binding at allosteric sites.

  • Receptors: : Can act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethan-1-amine moieties, making it less versatile.

  • Bis(2-[6-methylthio-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethylamine): : Structurally similar but with differing substituent positions and chain lengths.

  • 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines: : Common scaffold in medicinal chemistry with a variety of substitutions.

Uniqueness: The unique combination of functional groups in bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride grants it a distinctive chemical reactivity and a broad range of applications that are not easily matched by similar compounds.

And there you have it: a deep dive into the multifaceted world of this compound. This compound certainly holds a lot of potential across various fields! What aspect do you find most intriguing?

Properties

IUPAC Name

2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H18N6S.3ClH/c2*1-19-12-15-10(17-5-2-3-6-17)9-8-14-18(7-4-13)11(9)16-12;;;/h2*8H,2-7,13H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUJOZFMFYRYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39Cl3N12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.